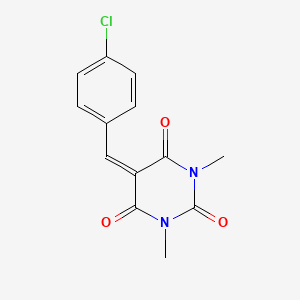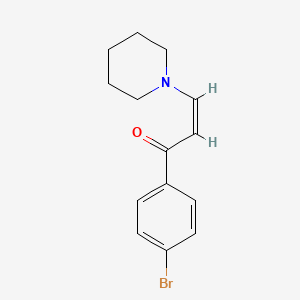
1-Benzyl-4-(3,5-dinitropyridin-2-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-(3,5-dinitropyridin-2-yl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a benzyl group attached to the nitrogen atom of the piperazine ring, and a 3,5-dinitropyridin-2-yl group attached to the other nitrogen atom. The presence of the dinitropyridinyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-4-(3,5-dinitropyridin-2-yl)piperazine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 1-benzylpiperazine with 3,5-dinitropyridine. The reaction typically requires the use of a base, such as potassium carbonate, and is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process and minimize the formation of by-products.
Analyse Chemischer Reaktionen
1-Benzyl-4-(3,5-dinitropyridin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding N-oxide derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride. The major products formed are the corresponding amines.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro groups. Common reagents for these reactions include nucleophiles such as thiols or amines.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-(3,5-dinitropyridin-2-yl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: Due to its potential biological activities, the compound is explored as a lead compound in drug discovery and development. It serves as a scaffold for designing new therapeutic agents.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-(3,5-dinitropyridin-2-yl)piperazine involves its interaction with specific molecular targets. The nitro groups on the pyridine ring are known to participate in electron transfer reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. Additionally, the compound may interact with enzymes and receptors, modulating their activity and affecting various cellular pathways.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-4-(3,5-dinitropyridin-2-yl)piperazine can be compared with other piperazine derivatives, such as:
1-Benzyl-4-(2,4-dinitrophenyl)piperazine: This compound has a similar structure but with a dinitrophenyl group instead of a dinitropyridinyl group. The difference in the aromatic ring can lead to variations in chemical reactivity and biological activity.
1-Benzyl-4-(3-nitropyridin-2-yl)piperazine: This compound has only one nitro group on the pyridine ring, which may result in different chemical and biological properties compared to the dinitro derivative.
The uniqueness of this compound lies in the presence of two nitro groups on the pyridine ring, which enhances its electron-withdrawing capability and influences its reactivity and biological activity.
Eigenschaften
IUPAC Name |
1-benzyl-4-(3,5-dinitropyridin-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c22-20(23)14-10-15(21(24)25)16(17-11-14)19-8-6-18(7-9-19)12-13-4-2-1-3-5-13/h1-5,10-11H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZMNKFNKLLQMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=N3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(butan-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B5105126.png)
![4-{5-[(acetyloxy)methyl]-8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl}phenyl acetate](/img/structure/B5105133.png)


![4-chloro-N-[2-(cyclohexylthio)ethyl]-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5105166.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol;dihydrochloride](/img/structure/B5105172.png)
![1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B5105174.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5105179.png)
![Methyl 1-[2-oxo-2-[(1-propan-2-yltriazol-4-yl)amino]ethyl]pyrazole-3-carboxylate](/img/structure/B5105190.png)

![3-[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B5105201.png)
![2-methoxy-1-[4-(3-methoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B5105208.png)
![N-(2-ethylphenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B5105216.png)
